N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a synthetic small molecule featuring a pyrazole core substituted with a methyl group at position 1, a phenyl group at position 3, and a carboxamide-linked 2-(1H-indol-3-yl)ethyl moiety at position 5 (Fig. 1). The indole group contributes to π-π stacking and hydrogen-bonding interactions, while the pyrazole and phenyl groups enhance hydrophobic interactions.
Properties
Molecular Formula |
C21H20N4O |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H20N4O/c1-25-20(13-19(24-25)15-7-3-2-4-8-15)21(26)22-12-11-16-14-23-18-10-6-5-9-17(16)18/h2-10,13-14,23H,11-12H2,1H3,(H,22,26) |
InChI Key |
PWRQNEPDOYUGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed through the reaction of a hydrazine derivative with a 1,3-diketone.
Coupling Reaction: The final step involves coupling the indole derivative with the pyrazole ring through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the indole ring, where halogenation or nitration can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Research indicates that N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide exhibits significant biological activities, particularly in the following areas:
Antitumor Activity
Studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve modulation of signaling pathways related to cell proliferation and apoptosis. Indole derivatives, including this compound, are recognized for their potential antitumor properties due to their ability to interact with specific molecular targets.
Enzyme Inhibition
The acetamide group within the compound can participate in hydrolysis reactions, leading to the formation of bioactive indole derivatives. Additionally, it may inhibit bacterial enzymes, contributing to antimicrobial effects. This dual action enhances its therapeutic potential in treating infections alongside cancer.
Research Findings
A number of studies have explored the efficacy and mechanisms of this compound:
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested on human cancer cell lines. The results indicated a dose-dependent response with a notable decrease in cell viability at higher concentrations. This study emphasizes the compound's potential as an effective anticancer agent.
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial effects of this compound against common pathogens. The results showed promising inhibition zones, suggesting that it could serve as an effective antimicrobial agent in clinical applications.
Mechanism of Action
The mechanism by which N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide exerts its effects is likely multifaceted:
Molecular Targets: The compound may interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N′-[(E)-1H-Indol-3-ylmethylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide (CAS: 1285531-43-2)
- Structural Differences : Replaces the carboxamide group with a carbohydrazide linkage and introduces a 4-(4-methylbenzyloxy)phenyl substituent at pyrazole position 3 .
- Implications : The carbohydrazide group may enhance metal-chelation properties, while the benzyloxy-phenyl substituent increases lipophilicity. This could affect bioavailability compared to the target compound’s phenyl group.
- Biological Relevance : Hydrazide derivatives are often explored for antimicrobial and anticancer activities due to their reactivity.
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide
- Structural Differences : Substitutes the indole-ethyl group with a 4-ethoxyphenyl carboxamide and adds a chloropyridylmethyl group at pyrazole position 1 .
- The absence of indole reduces π-stacking capacity.
- Crystallographic Data: The pyrazole ring forms dihedral angles of 7.7° (phenyl), 89.2° (pyridine), and 40.7° (ethoxyphenyl), suggesting a non-planar conformation that may influence receptor binding .
N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide (CAS: 878416-17-2)
- Structural Differences : Replaces the pyrazole core with a 5-oxo-pyrrolidine ring and substitutes the phenyl group with a 4-methoxyphenyl moiety .
- Implications : The pyrrolidine ring introduces conformational rigidity, and the methoxy group enhances solubility. The lack of a pyrazole ring may reduce aromatic interactions critical for target binding.
N-[2-(1H-Indol-3-yl)ethyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide (CAS: 1251597-96-2)
- Structural Differences : Incorporates a methyl-oxadiazolyl-pyridyl group at pyrazole position 1 and a methyl group at position 5 .
- The pyridyl group may enhance solubility and metal coordination.
Structural and Functional Comparison Table
Key Research Findings and Implications
- Bioactivity Trends : Pyrazole carboxamides with indole/aryl groups (e.g., target compound, 1251597-96-2) show promise in targeting enzymes like ERAP1 or kinases due to their planar aromatic systems.
- Solubility and Bioavailability : Ethoxy (), methoxy (), and oxadiazole () substituents improve solubility but may reduce membrane permeability compared to purely hydrophobic groups (e.g., phenyl in the target compound).
- Synthetic Accessibility : Carboxamide formation via EDCI/HOBt coupling () is a common route for such compounds, with yields varying based on steric hindrance (e.g., 43% for ).
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of tryptamine with a suitable carboxylic acid derivative under dehydrating conditions. The process yields a compound characterized by its indole and pyrazole moieties, which are known to contribute to various pharmacological properties.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against several cancer cell lines, demonstrating promising cytotoxic effects. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| A549 | 26 | Cell cycle arrest |
| HepG2 | 17.82 | Inhibition of proliferation |
The compound exhibits a mechanism involving the inhibition of key signaling pathways associated with cancer cell growth and survival, such as the Aurora-A kinase pathway .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory activity. Studies suggest that it modulates inflammatory cytokines and reduces the expression of cyclooxygenase enzymes, which play a crucial role in inflammation .
Neuroprotective Activity
The compound's structure suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. Preliminary data indicate that it may protect neuronal cells from oxidative stress and apoptosis, although further research is needed to elucidate these mechanisms fully .
Study 1: Antitumor Efficacy
A study conducted by Wei et al. assessed the efficacy of various pyrazole derivatives, including this compound. The results showed significant inhibition of tumor growth in xenograft models, with the compound achieving an IC50 value of 42 µM against lung cancer cells .
Study 2: In Vivo Assessment
In vivo studies have demonstrated that this compound can significantly reduce tumor size in animal models when administered at therapeutic doses. The mechanism appears to involve both direct cytotoxicity against tumor cells and modulation of the tumor microenvironment, enhancing immune response .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound’s synthesis typically involves multi-step processes starting from a pyrazole core template. Key steps include:
- Condensation reactions between indole derivatives and pyrazole-carboxylic acid intermediates under controlled temperatures (e.g., 60–80°C) .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency, while bases like K₂CO₃ improve nucleophilic substitution .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/ethyl acetate) is critical for isolating the final product with ≥95% purity .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Techniques include:
- Single-crystal X-ray diffraction to confirm bond angles, dihedral angles (e.g., pyrazole-phenyl plane: 89.17°), and intramolecular interactions (e.g., C–H···O bonds) .
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., indole C3 ethyl linkage and pyrazole N-methylation) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 303.13731 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial efficacy) require:
- Dose-response profiling : IC₅₀ values across cell lines (e.g., CaCo-2 for permeability studies) to identify context-dependent effects .
- Receptor binding assays : Competitive binding studies (e.g., against cannabinoid receptors CB1/CB2 using AM251 as a reference antagonist) clarify target specificity .
- Meta-analysis : Cross-referencing with structurally analogous compounds (e.g., AM281 or razaxaban) to isolate substituent-driven effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?
- Methodological Answer :
- Core modifications : Replacing the phenyl group with electron-withdrawing substituents (e.g., 4-Cl or 4-F) enhances metabolic stability .
- Indole-ethyl chain tuning : Shortening the ethyl spacer reduces steric hindrance, improving binding to hydrophobic pockets (e.g., CYP51 in protozoan pathogens) .
- In silico modeling : Docking simulations (e.g., AutoDock Vina) predict interactions with residues like Phe200 in sterol 14α-demethylase .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent models : Oral bioavailability studies in Sprague-Dawley rats (dose: 10 mg/kg) with LC-MS/MS plasma analysis .
- Toxicokinetics : Hepatic enzyme profiling (ALT/AST levels) and histopathology to assess hepatotoxicity .
- BBB permeability : Intravenous administration followed by brain-to-plasma ratio calculations .
Data Analysis & Experimental Design
Q. How do researchers address low yields in large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in indole functionalization .
- Scale-up protocols : Batch reactors with temperature-controlled stirring (20–25°C) minimize exothermic side reactions .
Q. What analytical methods differentiate polymorphic forms of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
